2-Methoxypyrimidine-5-carbohydrazide
Description
2-Methoxypyrimidine-5-carbohydrazide is a heterocyclic compound featuring a pyrimidine ring substituted with a methoxy group at the 2-position and a carbohydrazide moiety at the 5-position. Its structure combines the aromatic stability of the pyrimidine core with the reactive hydrazide functional group, making it a versatile intermediate in medicinal chemistry and agrochemical synthesis. The methoxy group enhances solubility and modulates electronic properties, while the carbohydrazide group enables condensation reactions to form hydrazones or coordination complexes, which are critical for biological activity .
Properties
Molecular Formula |
C6H8N4O2 |
|---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
2-methoxypyrimidine-5-carbohydrazide |
InChI |
InChI=1S/C6H8N4O2/c1-12-6-8-2-4(3-9-6)5(11)10-7/h2-3H,7H2,1H3,(H,10,11) |
InChI Key |
SCZODVADDLKYTQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=N1)C(=O)NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxypyrimidine-5-carbohydrazide typically involves multiple steps. One common method starts with the preparation of 2-methoxypyrimidine-5-carboxylic acid. This can be achieved through the reaction of 5-bromo-2-methoxypyrimidine with n-butyl lithium followed by carbon dioxide . The resulting carboxylic acid is then converted to its corresponding ester, which is subsequently treated with hydrazine hydrate to yield 2-Methoxypyrimidine-5-carbohydrazide .
Industrial Production Methods
Industrial production methods for 2-Methoxypyrimidine-5-carbohydrazide are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methoxypyrimidine-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-methoxypyrimidine-5-carboxylic acid, while reduction can produce hydrazine derivatives.
Scientific Research Applications
2-Methoxypyrimidine-5-carbohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Methoxypyrimidine-5-carbohydrazide involves its interaction with specific molecular targets. The carbohydrazide group can form hydrogen bonds with biological molecules, influencing their activity. The methoxy group may also play a role in modulating the compound’s reactivity and binding affinity. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Key Observations :
- Methoxy vs. Hydroxy Groups : The methoxy group in 2-methoxypyrimidine-5-carbohydrazide increases electron density on the pyrimidine ring compared to hydroxylated analogues (e.g., 2-hydroxypyrimidine-5-carboxylic acid), enhancing stability against oxidation .
- Carbohydrazide vs. Carboxylic Acid : The carbohydrazide group enables condensation with aldehydes to form hydrazones, a feature exploited in antimicrobial agent development . In contrast, carboxylic acid derivatives (e.g., 2-hydroxypyrimidine-5-carboxylic acid) are typically used as synthetic intermediates .
- Heterocycle Core Differences : Pyrazine-based carbohydrazides (e.g., 5-methylpyrazine-2-carbohydrazide) exhibit distinct antibacterial profiles compared to pyrimidine derivatives, highlighting the impact of heterocycle choice on bioactivity .
Physicochemical Properties
- Solubility : The methoxy group improves aqueous solubility compared to methylthio-substituted analogues (e.g., 4-methoxy-2-(methylthio)-5-pyrimidinecarboxylic acid) .
- Reactivity : The carbohydrazide group in 2-methoxypyrimidine-5-carbohydrazide is more nucleophilic than ester or carboxylic acid groups, facilitating reactions with electrophiles like aldehydes or ketones .
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